molecular formula C23H24BrO2P B7827658 [2-(1,3-Dioxolan-2-yl)phenyl]-ethyl-diphenyl-phosphonium bromide

[2-(1,3-Dioxolan-2-yl)phenyl]-ethyl-diphenyl-phosphonium bromide

Cat. No.: B7827658
M. Wt: 443.3 g/mol
InChI Key: KXAXQQVFQXKOEP-UHFFFAOYSA-M
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Description

[2-(1,3-Dioxolan-2-yl)phenyl]-ethyl-diphenyl-phosphonium bromide: is an organic compound with the molecular formula C22H24BrO2P . This compound is known for its applications in organic synthesis, particularly in the preparation of fluorescent probes and as a reactant in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(1,3-Dioxolan-2-yl)phenyl]-ethyl-diphenyl-phosphonium bromide typically involves the reaction of triphenylphosphine with a brominated precursor. One common method includes the reaction of triphenylphosphine with 2-bromoethyl-1,3-dioxolane under controlled conditions to yield the desired phosphonium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent selection, and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles like amines, thiols, and alkoxides

Major Products Formed:

    Oxidation: Formation of corresponding oxides or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of substituted phosphonium salts

Mechanism of Action

The mechanism of action of [2-(1,3-Dioxolan-2-yl)phenyl]-ethyl-diphenyl-phosphonium bromide involves its role as a reactant in various chemical transformations. The phosphonium group can participate in Wittig reactions, forming carbon-carbon double bonds by reacting with aldehydes or ketones . The compound’s ability to form stable intermediates makes it valuable in organic synthesis.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the 1,3-dioxolane ring in [2-(1,3-Dioxolan-2-yl)phenyl]-ethyl-diphenyl-phosphonium bromide provides unique stability and reactivity compared to other phosphonium salts.
  • Its ability to form fluorescent probes and participate in regio-selective reactions highlights its versatility in scientific research and industrial applications.

Properties

IUPAC Name

[2-(1,3-dioxolan-2-yl)phenyl]-ethyl-diphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O2P.BrH/c1-2-26(19-11-5-3-6-12-19,20-13-7-4-8-14-20)22-16-10-9-15-21(22)23-24-17-18-25-23;/h3-16,23H,2,17-18H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAXQQVFQXKOEP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3C4OCCO4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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